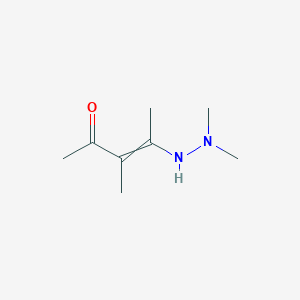
Diethyl (4-chlorobutanoyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (4-chlorobutanoyl)propanedioate is an organic compound that belongs to the class of malonic esters. These compounds are characterized by the presence of two ester groups attached to a central carbon atom. This compound is particularly interesting due to its unique structure, which includes a chlorinated butanoyl group. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl (4-chlorobutanoyl)propanedioate can be synthesized through the alkylation of diethyl propanedioate (diethyl malonate) with 4-chlorobutanoyl chloride. The reaction typically involves the use of a strong base, such as sodium ethoxide, to generate the enolate ion of diethyl propanedioate. This enolate ion then reacts with 4-chlorobutanoyl chloride to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (4-chlorobutanoyl)propanedioate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the butanoyl group can be substituted with other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids.
Decarboxylation: Upon heating, the compound can lose carbon dioxide to form a substituted monocarboxylic acid.
Common Reagents and Conditions
Sodium Ethoxide: Used to generate the enolate ion.
Hydrochloric Acid: Used in hydrolysis reactions.
Heat: Applied in decarboxylation reactions.
Major Products Formed
Substituted Malonic Esters: Formed through substitution reactions.
Carboxylic Acids: Formed through hydrolysis.
Substituted Monocarboxylic Acids: Formed through decarboxylation.
Applications De Recherche Scientifique
Diethyl (4-chlorobutanoyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of diethyl (4-chlorobutanoyl)propanedioate involves its ability to form enolate ions, which are highly reactive nucleophiles. These enolate ions can participate in various chemical reactions, such as alkylation and substitution. The presence of the chlorinated butanoyl group adds to the compound’s reactivity, allowing it to interact with a wide range of molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl Malonate: A simpler malonic ester without the chlorinated butanoyl group.
Diethyl Acetamidomalonate: Contains an acetamido group instead of a chlorinated butanoyl group.
Diethyl Bromomalonate: Contains a bromine atom instead of a chlorine atom.
Uniqueness
Diethyl (4-chlorobutanoyl)propanedioate is unique due to the presence of the chlorinated butanoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and research applications.
Propriétés
Numéro CAS |
54362-88-8 |
|---|---|
Formule moléculaire |
C11H17ClO5 |
Poids moléculaire |
264.70 g/mol |
Nom IUPAC |
diethyl 2-(4-chlorobutanoyl)propanedioate |
InChI |
InChI=1S/C11H17ClO5/c1-3-16-10(14)9(11(15)17-4-2)8(13)6-5-7-12/h9H,3-7H2,1-2H3 |
Clé InChI |
ZUILOBMUFIJTBK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)CCCCl)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


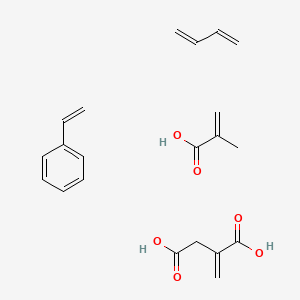
![2-Pyrrolidinone, 1-[(4-methyl-3-pyridinyl)methyl]-](/img/structure/B14630552.png)
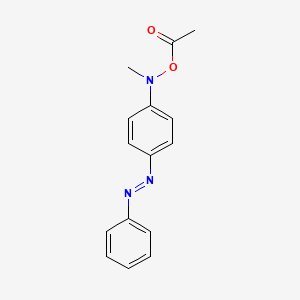
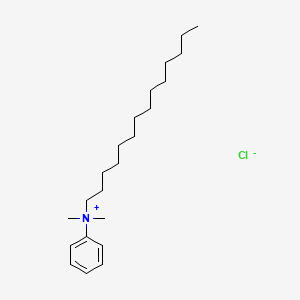


![N-(4-Bromophenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14630589.png)
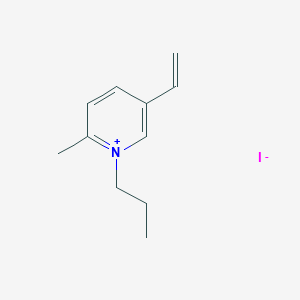
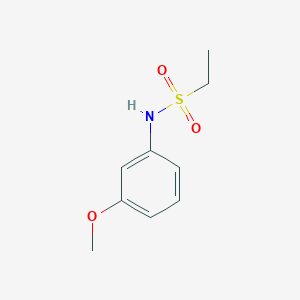
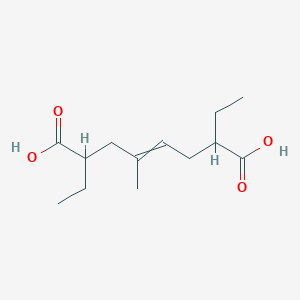
![2-[2-(5-Nitrofuran-2-yl)ethenyl]-5-phenyl-1,3,4-thiadiazole](/img/structure/B14630605.png)
![2-[1-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol](/img/structure/B14630621.png)
